molecular formula C21H24N2O3S2 B3011790 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide CAS No. 869069-85-2

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide

Cat. No. B3011790
CAS RN: 869069-85-2
M. Wt: 416.55
InChI Key: YHAANNSIXJSHGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including thiazole formation, alkylation, and sulfonamide incorporation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Photodynamic Therapy Potential

A study by Pişkin et al. (2020) introduces a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its application in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Potential

Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings suggest that these compounds could be developed into therapeutic agents (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Properties

Mohamed et al. (2020) designed benzenesulfonamides used as azo dyes for cotton textiles. These compounds enhanced the fabric's dyeability and provided UV protection and antibacterial properties, suggesting their application in material science (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Antimicrobial Activities

Wardkhan et al. (2008) investigated the antimicrobial activities of thiazole derivatives, demonstrating effectiveness against various bacterial and fungal isolates. This suggests potential applications in developing antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Applications

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing significant anticancer activity against various cancer cell lines. This study highlights the potential of these compounds in developing treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Additional Studies

  • Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, investigating their inhibitory properties against kynurenine 3-hydroxylase (Röver et al., 1997).
  • Sonar et al. (2020) explored the synthesis of thiazole compounds and their anticancer activity against breast cancer cells (Sonar et al., 2020).
  • Rozentsveig et al. (2011) investigated the synthesis of thiazole derivatives by reaction with thiourea, suggesting their potential in chemical synthesis (Rozentsveig et al., 2011).

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-5-10-19(13-15(14)2)28(24,25)22-12-11-20-16(3)23-21(27-20)17-6-8-18(26-4)9-7-17/h5-10,13,22H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAANNSIXJSHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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